N,2-Dimethyl-3-pyridinecarboxamide
Overview
Description
N,2-Dimethyl-3-pyridinecarboxamide is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridinecarboxamide, where the nitrogen atom at position 2 and the carbon atom at position 3 are substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethyl-3-pyridinecarboxamide typically involves the alkylation of 3-pyridinecarboxamide. One common method is the reaction of 3-pyridinecarboxamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,2-Dimethyl-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group into an amine.
Substitution: The methyl groups on the nitrogen and carbon atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted pyridinecarboxamides.
Scientific Research Applications
N,2-Dimethyl-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-3-pyridinecarboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are subject to ongoing research, but its effects are believed to be mediated through binding to active sites on proteins or nucleic acids.
Comparison with Similar Compounds
Nicotinamide (3-pyridinecarboxamide): A vitamin B3 derivative with similar structural features but without the methyl substitutions.
N,N-Dimethyl-3-pyridinecarboxamide: Similar to N,2-Dimethyl-3-pyridinecarboxamide but with both methyl groups on the nitrogen atom.
Uniqueness: this compound is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its lipophilicity and alter its interaction with molecular targets compared to its non-methylated counterparts.
Properties
IUPAC Name |
N,2-dimethylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-7(8(11)9-2)4-3-5-10-6/h3-5H,1-2H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWMRWVPJREDDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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